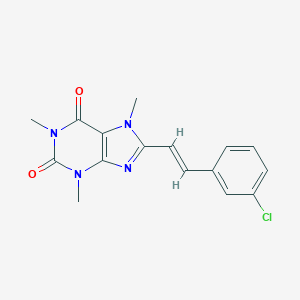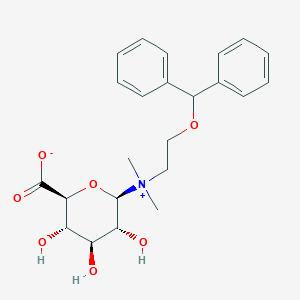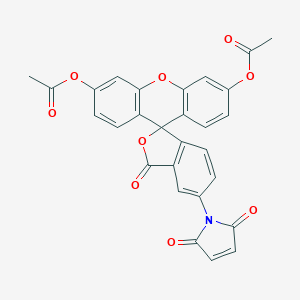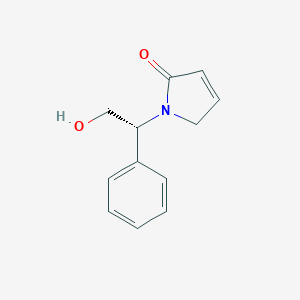
(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one
概要
説明
®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one is a chiral compound with a pyrrolidinone core structure
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a catalyst or ligand in various chemical reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Biological Pathways: It can be used to study biological pathways and mechanisms.
Medicine
Drug Development:
Therapeutic Agents: It may be explored as a therapeutic agent for various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of the compound, also known as 1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one, is the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R is a transmembrane receptor that is activated by a hormone called Insulin-like Growth Factor 1 (IGF-1) and a related hormone called IGF-2 . It belongs to the large class of tyrosine kinase receptors and mediates the effects of IGF-1 .
Mode of Action
The compound interacts with its target, IGF-1R, by binding to it and blocking its activation and signaling . This interaction prevents disease progression by treating a root cause of Thyroid Eye Disease (TED) . By inhibiting IGF-1R, the compound prevents muscle and tissue expansion behind the eye to help reduce TED symptoms .
Biochemical Pathways
The compound affects the IGF-1/IGF-1R signaling pathway . In the presence of the compound, the α1,6-fucosylation of IGF-1R is modified, and IGF-1 dependent activation of IGF-1R, MAPK, and PI3K/Akt signaling pathways is regulated . These pathways are crucial for cell proliferation, survival, and metabolism.
Result of Action
The molecular and cellular effects of the compound’s action include the prevention of muscle and tissue expansion behind the eye, which helps reduce the symptoms of TED . Furthermore, the compound’s action on the IGF-1R and subsequent signaling pathways can influence cell proliferation and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, genetic variations, such as single nucleotide polymorphisms (SNPs) in the GLP-1R gene, can interact with the compound and influence the risk of diseases like postmenopausal osteoporosis . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and pyrrolidinone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
類似化合物との比較
Similar Compounds
(S)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one: The enantiomer of the compound with potentially different biological activities.
1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one: The racemic mixture of the compound.
Other Pyrrolidinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture.
特性
IUPAC Name |
1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPHIZDKNVGDJX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1C(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)N1[C@@H](CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369981 | |
| Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158271-95-5 | |
| Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


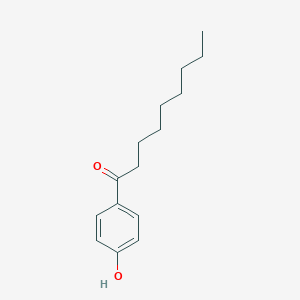
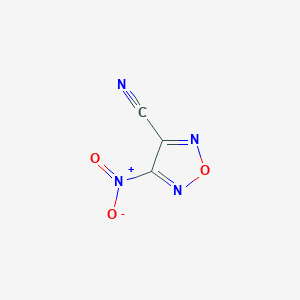
![[1',2',3',4',5'-13C5]uridine](/img/structure/B119705.png)
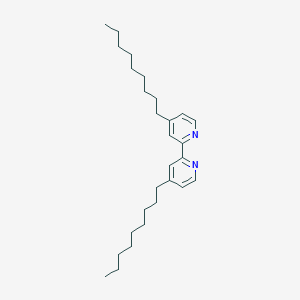
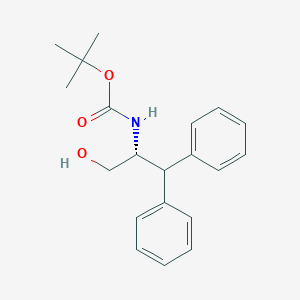
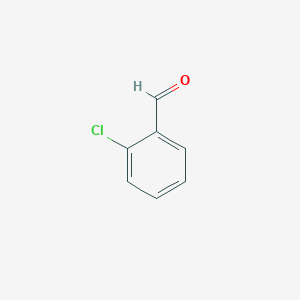

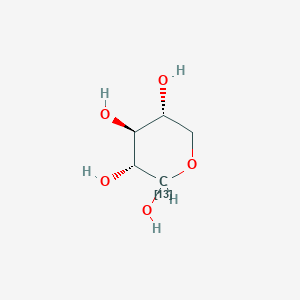
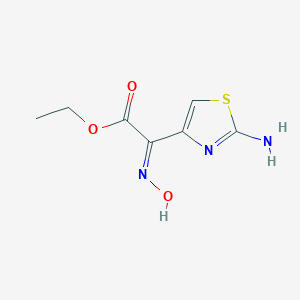
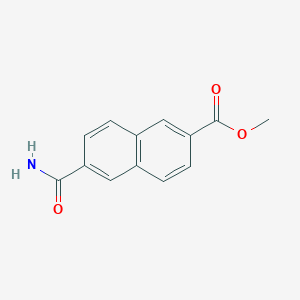
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
